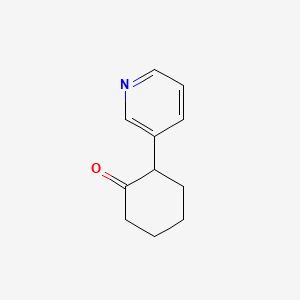

2-pyridin-3-ylcyclohexan-1-one

Description

Contextual Significance of Cyclohexanone (B45756) Derivatives as Synthetic Intermediates

Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis. researchgate.net The cyclohexanone core, a six-membered carbocyclic ring containing a ketone functional group, serves as a versatile precursor for a wide array of more complex molecules. researchgate.net Its importance stems from the reactivity of the carbonyl group and the adjacent α-carbons, which allows for a variety of chemical transformations. These include aldol (B89426) condensations, Michael additions, and Robinson annulations, which are pivotal reactions for constructing intricate molecular frameworks. The conformational flexibility of the cyclohexane (B81311) ring also plays a crucial role in stereoselective synthesis. Furthermore, cyclohexanone is an important industrial intermediate, primarily used in the production of nylon. researchgate.netresearchgate.netacs.org

Role of Pyridine-Containing Architectures in Advanced Organic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural unit in natural products, pharmaceuticals, and functional materials. nih.govmdpi.com Its unique electronic properties, arising from the electronegative nitrogen atom, make it a π-deficient system that readily participates in nucleophilic substitution reactions. mdpi.com The nitrogen atom's lone pair of electrons also imparts basic and nucleophilic characteristics, allowing for facile formation of quaternary ammonium (B1175870) salts. mdpi.com Pyridine and its derivatives are integral to numerous FDA-approved drugs and are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.netnih.gov They also find applications as ligands in organometallic chemistry and as catalysts in various organic transformations. nih.govmdpi.com

Overview of Research on Hybrid Cyclohexanone-Pyridinyl Systems

The amalgamation of cyclohexanone and pyridine moieties into a single molecular entity creates a hybrid system with a rich and diverse chemical reactivity. Research in this area has explored the synthesis of these hybrids and their subsequent transformations. For instance, dinuclear zirconium(IV) and hafnium(IV) phthalocyaninate-capped nickel(II) and iron(II) tris-pyridineoximate complexes have been investigated for their catalytic activity in the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone. mdpi.com Furthermore, the synthesis of 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines has been achieved using 2-(pyridin-2-yl)cyclohexan-1-ones as starting materials, highlighting the synthetic utility of this hybrid scaffold. acs.org Studies have also delved into the biological potential of such systems, with curcumin (B1669340) analogs like 2-pyridyl cyclohexanone showing promise in cancer research. nih.gov

Scope and Academic Relevance of 2-Pyridin-3-ylcyclohexan-1-one in Synthetic Methodologies

The specific isomer, this compound, holds particular academic interest due to the juxtaposition of the electron-withdrawing pyridine ring at the 2-position of the cyclohexanone core. This arrangement influences the acidity of the α-protons and the reactivity of the carbonyl group. The compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems and molecules with potential biological activity. Its structure provides a platform for a variety of chemical modifications, targeting either the cyclohexanone ring, the pyridine ring, or both. The study of its synthesis and reactivity contributes to the broader understanding of the chemical behavior of such hybrid systems and expands the toolbox of synthetic organic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-pyridin-3-ylcyclohexan-1-one |

InChI |

InChI=1S/C11H13NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10H,1-2,5-6H2 |

InChI Key |

TZWLYMJGRGFVPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 3 Ylcyclohexan 1 One and Analogous Structures

Strategies for Direct C-C Bond Formation

The construction of the 2-pyridinylcyclohexanone scaffold hinges on the effective formation of a C-C bond between the two core structures. Chemists have developed several approaches to achieve this, ranging from classical nucleophilic additions to modern transition-metal-catalyzed cross-couplings and organocatalytic methods.

Nucleophilic Addition and Subsequent Cyclization Approaches

Nucleophilic addition reactions represent a fundamental strategy for forging the key C-C bond. These methods often involve the reaction of a nucleophilic enolate or enamine derived from cyclohexanone (B45756) with an electrophilic pyridine (B92270) derivative, or conversely, the addition of a pyridinyl nucleophile to a cyclohexanone electrophile.

A notable example involves the reaction of pyridine N-oxides with cyclohexanones. This approach has been successfully applied to the synthesis of 2-(pyridin-2-yl)cyclohexan-1-ones. acs.org In this type of reaction, the pyridine N-oxide acts as a precursor to a more reactive electrophilic species that can be attacked by the enolate of cyclohexanone.

Another classical approach is the condensation reaction between a dicarbonyl compound and an amine, which can be adapted to form pyridinyl-substituted cyclohexenones. For instance, the condensation of cyclohexane-1,3-dione with various anilines produces 3-anilinolex-2-en-1-ones. mdpi.com While this example yields an enaminone, the underlying principle of nucleophilic attack followed by dehydration is a cornerstone of cyclization strategies that can be conceptually extended to the synthesis of the target compound.

Enamides, which are N-acyl enamines, also serve as versatile synthons in cyclization reactions. Their amphiphilic nature allows them to act as nucleophiles initially, and the resulting iminium intermediates can then behave as electrophiles, facilitating tandem reactions to build complex N-heterocycles. beilstein-journals.org Gold(I)-catalyzed cycloisomerization of N-tethered enynes followed by intramolecular nucleophilic addition is another advanced strategy to construct complex polycyclic N-heterocycles. rsc.org

| Reaction Type | Reactants | Product Type | Key Feature |

| Nucleophilic Addition | Pyridine N-oxide, Cyclohexanone | 2-(Pyridin-2-yl)cyclohexan-1-one | Activation of pyridine via N-oxide acs.org |

| Condensation | Cyclohexane-1,3-dione, Aniline | 3-Anilinocyclohex-2-en-1-one | Formation of an enaminone intermediate mdpi.com |

| Enamide Cyclization | Enamide, Alkyne | Polycyclic N-heterocycles | Amphiphilic nature of enamides beilstein-journals.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and efficient methods for C-C bond formation, often with high selectivity and functional group tolerance. sigmaaldrich.com Catalysts based on palladium, manganese, and copper have been instrumental in developing syntheses for pyridinylcyclohexanones and related structures. nih.govfrontiersin.orgrsc.org

Palladium catalysts are widely used for cross-coupling reactions to form C-C bonds. nih.gov In the context of pyridinylcyclohexanones, palladium-catalyzed α-arylation of cyclohexanone with a suitable 3-substituted pyridine (e.g., 3-halopyridine) is a primary strategy. These reactions typically involve the formation of a palladium(0) complex that undergoes oxidative addition with the aryl halide. The resulting palladium(II) species then reacts with the ketone enolate, and subsequent reductive elimination yields the desired 2-pyridinylcyclohexanone and regenerates the palladium(0) catalyst. nih.gov

While direct synthesis of 2-pyridin-3-ylcyclohexan-1-one via this method is plausible, related transformations have been extensively studied. For example, palladium-catalyzed reactions have been used to synthesize various carbazole (B46965) alkaloids from N-arylcyclohexane enaminones, which are structurally related precursors. mdpi.com Furthermore, palladium catalysis is effective for the asymmetric hydrogenation of 2-aryl cyclic ketones, demonstrating its utility in modifying these scaffolds after the initial C-C bond formation to create chiral products. dicp.ac.cn

| Catalyst System | Reactants | Reaction Type | Key Finding |

| Pd(0)/Ligand | Cyclohexanone, 3-Halopyridine | α-Arylation | Forms C(sp²)-C(sp³) bond nih.gov |

| Pd(II) Acetate (B1210297) | 3-Anilino-2-cyclohexen-1-one | Intramolecular Cyclization | Synthesis of carbazole frameworks mdpi.com |

| Pd/Brønsted Acid | 2-Aryl Cyclic Ketone | Asymmetric Hydrogenation | Access to chiral trans-cycloalkanols dicp.ac.cn |

Manganese, being an earth-abundant and less toxic metal, is an attractive alternative for catalysis. researchgate.net Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as a powerful, atom-economical method for constructing C-C and C-heteroatom bonds. researchgate.netresearchgate.net This strategy avoids the need for pre-functionalized starting materials, producing only hydrogen and/or water as byproducts. sioc-journal.cn

In a typical "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, the manganese catalyst first dehydrogenates an alcohol to an aldehyde. nih.gov This aldehyde can then react with a nucleophile (like a ketone enolate). The resulting intermediate is then hydrogenated by the manganese-hydride species, which was formed in the initial step, to yield the final product and regenerate the catalyst. This methodology has been successfully applied to the α-alkylation of ketones using primary alcohols. nih.gov Conceptually, this could be extended to the coupling of a pyridine-containing alcohol with cyclohexanone or the direct dehydrogenative coupling of a pyridine derivative with cyclohexanone.

| Catalyst Type | Reaction | Mechanism | Significance |

| Mn-Pincer Complex | α-Alkylation of Ketones | Borrowing Hydrogen | Atom-economical C-C bond formation nih.gov |

| Mn(I) Complex | Synthesis of Quinolines | Acceptorless Dehydrogenative Coupling (ADC) | Environmentally benign synthesis frontiersin.org |

| Mn(III) Porphyrin | Coupling of Alcohols and Amines | Dehydrogenative Coupling | Forms imines and tertiary amines researchgate.net |

Copper-catalyzed reactions are another cost-effective and versatile option for C-C bond formation. researchgate.net The classic Ullmann reaction, for instance, uses copper to couple aryl halides. researchgate.net Modern copper-catalyzed methods have expanded to a wide range of transformations, including the arylation of C-H bonds. mdpi.com

The synthesis of pyridinylcyclohexanones can be envisioned through a copper-catalyzed coupling of a pyridine derivative with cyclohexanone. These reactions often proceed through a mechanism involving a copper(I) or copper(II) catalyst. For example, copper-catalyzed systems have been used for the synthesis of various heterocycles and for the functionalization of unactivated C-H bonds, often in the presence of a hypervalent iodine reagent which acts as an oxidant to regenerate the active catalytic species. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is another powerful tool for bioconjugation, highlighting the broad utility of copper in forming stable chemical linkages. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Application |

| CuI | Suzuki-type Coupling | Alkynyl Bromides, Boronic Acids | Synthesis of internal alkynes researchgate.net |

| Cu(OTf)₂/Hypervalent Iodine | C-H Arylation | Indoles, Arylating Agents | Functionalization of unactivated C-H bonds mdpi.com |

| Cu(I) | Azide-Alkyne Cycloaddition | Azides, Alkynes | Bioconjugation and material science nih.gov |

Organocatalytic Pathways for Building Cyclohexanone Frameworks

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, rivaling metal catalysis and biocatalysis. mdpi.comresearchgate.net These methods are particularly powerful for the enantioselective construction of complex molecular frameworks, including substituted cyclohexanones.

The primary activation mode involves the reaction of a chiral amine catalyst with cyclohexanone to form a nucleophilic enamine intermediate. beilstein-journals.org This enamine can then react with an electrophile, such as a nitroalkene or an aldehyde, in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to high enantioselectivity in the product. mdpi.com

For instance, pyrrolidine-based organocatalysts have been extensively used in asymmetric Michael additions of cyclohexanone to nitroalkenes to produce γ-nitroketones with high yields and stereoselectivities. mdpi.com Similarly, prolinamide-thiourea organocatalysts have been shown to be effective in asymmetric aldol (B89426) reactions between ketones and various aldehydes. mdpi.com These domino or cascade reactions, catalyzed by bifunctional organocatalysts, allow for the construction of polysubstituted and stereochemically rich cyclohexanone derivatives in a single step. beilstein-journals.org

| Organocatalyst Type | Reaction | Reactants | Outcome |

| Pyrrolidine Derivatives | Asymmetric Michael Addition | Cyclohexanone, β-Nitrostyrene | High yield and enantioselectivity mdpi.com |

| Prolinamide-Thiourea | Asymmetric Aldol Reaction | Ketones, Perfluoroalkyl Ketones | Formation of tertiary alcohols with good enantioselectivity mdpi.com |

| Primary Amine-Thiourea | Formal Aza-Diels–Alder | Enones, Dihydroisoquinolines | Synthesis of functionalized cyclohexanone derivatives beilstein-journals.org |

Functional Group Interconversions and Derivatization from Precursors

The synthesis and modification of the this compound structure can be efficiently achieved through the chemical transformation of precursor molecules. These methods involve the targeted alteration of functional groups to yield the desired ketone.

Oxidative and Reductive Transformations of Pyridinylcyclohexanols

The interconversion between this compound and its corresponding alcohol, 2-(pyridin-3-yl)cyclohexan-1-ol, is a fundamental process in the synthesis of these compounds. bldpharm.com This transformation hinges on standard oxidation and reduction reactions, which are staples in organic synthesis. ic.ac.uklps.org

Oxidative Transformations: The synthesis of this compound from its alcohol precursor involves the oxidation of the secondary alcohol group. youtube.com A variety of reagents can be employed for this purpose, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups. Commonly used methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high yields. For less sensitive substrates, stronger oxidizing agents based on chromium, such as pyridinium (B92312) chlorochromate (PCC), can also be effective.

Reductive Transformations: Conversely, the ketone functional group of this compound can be reduced to form 2-(pyridin-3-yl)cyclohexan-1-ol. This is typically accomplished using hydride reagents. ic.ac.uk Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent often used for this purpose, as it selectively reduces ketones and aldehydes and is compatible with a range of solvents, including ethanol. ic.ac.uk For more robust reductions, the more reactive lithium aluminum hydride (LiAlH4) can be used, though it requires anhydrous conditions. ic.ac.uk More advanced and selective methods, such as those employing samarium diiodide (SmI2) in the presence of water, have also been developed for specific reductive transformations. rsc.org

Rearrangement Reactions Leading to Pyridinylcyclohexanone Scaffolds (e.g., Favorskii rearrangement for related compounds)

Rearrangement reactions provide a powerful tool for altering the carbon skeleton of cyclic ketones and can be applied to the synthesis of related scaffolds.

Favorskii Rearrangement: The Favorskii rearrangement is a notable reaction of α-halo ketones, which, in the case of cyclic substrates, results in a ring contraction. wikipedia.orgorganic-chemistry.org When a cyclic α-halo ketone is treated with a base, it rearranges to form a carboxylic acid derivative with a ring that is one carbon smaller. wikipedia.orgmychemblog.com For example, an α-chlorocyclohexanone would rearrange to a cyclopentanecarboxylic acid. The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which is formed by intramolecular nucleophilic attack of an enolate. wikipedia.orgmychemblog.com This intermediate is then attacked by a nucleophile (such as hydroxide (B78521) or an alkoxide), leading to the cleavage of the three-membered ring and formation of the final product. mychemblog.com While this reaction does not directly produce a pyridinylcyclohexanone, it is a key strategy for modifying related cyclohexanone structures. harvard.edu

Other Rearrangements: Other rearrangement reactions can also be synthetically useful. The quasi-Favorskii rearrangement, also known as the semi-benzilic acid rearrangement, occurs in α-halo ketones that lack α-hydrogens and cannot form an enolate. mychemblog.comharvard.edu In these cases, the mechanism involves nucleophilic addition to the carbonyl, followed by a 1,2-migration and displacement of the halide. mychemblog.com Additionally, reactions like the Neber rearrangement can convert an oxime into an α-amino ketone, providing a pathway to introduce nitrogen adjacent to the carbonyl group. numberanalytics.com The Wolff rearrangement transforms an α-diazoketone into a ketene, which can be trapped to form various carboxylic acid derivatives, representing another method for one-carbon homologation. organic-chemistry.org

Enantioselective and Diastereoselective Control in Functionalization

Achieving stereochemical control is a critical goal in modern organic synthesis, enabling the production of specific isomers of chiral molecules like this compound.

The development of asymmetric catalytic systems allows for the synthesis of enantioenriched products. Palladium-catalyzed reactions are particularly prominent in this area. For instance, enantioselective palladium-catalyzed allylic substitution reactions are a powerful method for forming chiral centers. acs.orgnih.gov Similarly, palladium(II)-catalyzed oxidative carbocyclization reactions of enallenols have been shown to produce borylated cyclohexanol (B46403) derivatives with excellent diastereoselectivity, demonstrating a method for controlling the relative stereochemistry of multiple centers on a cyclohexane (B81311) ring. diva-portal.org

Organocatalysis offers a metal-free alternative for stereoselective synthesis. Chiral bifunctional squaramide catalysts, for example, have been successfully used in asymmetric conjugate addition reactions to create products with adjacent tertiary chiral centers in high yields and with excellent diastereo- and enantioselectivity. rsc.org A patent has also described the enantioselective synthesis of related 2-amino-2-phenyl-cyclohexan-1-one derivatives, highlighting the industrial interest in controlling the stereochemistry of such scaffolds. google.com

Table 1: Examples of Catalytic Systems for Stereoselective Transformations

| Reaction Type | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Allylic Amination | Pd/(Rax,S,S)-L11 | High enantioselectivity (up to 90% ee) for N-substituted 2-pyridones. | acs.org |

| Carbocyclization-Borylation | Palladium(II) | Superb diastereoselectivity in forming borylated cyclohexanol derivatives. | diva-portal.org |

| Conjugate Addition | Chiral Squaramide | Excellent diastereo- and enantioselectivities for creating adjacent chiral centers. | rsc.org |

| Reductive Alkynylation | Iridium/Copper Relay Catalysis | Enantioselective synthesis of α-branched chiral amines from amides. | nih.gov |

Multicomponent Reaction Strategies for Cyclohexanone-Pyridine Assemblies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form complex products, often without the need to isolate intermediates. dovepress.commdpi.com This approach is well-suited for the assembly of structures like pyridinylcyclohexanones.

Various MCRs have been developed for the synthesis of pyridine rings. The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to produce a dihydropyridine, which can then be oxidized to the aromatic pyridine. frontiersin.org This strategy allows for the construction of highly substituted pyridine rings.

More contemporary MCRs have been designed to directly incorporate a cyclohexanone moiety or its precursor into the final pyridine-containing structure. For example, a three-component reaction between 2-chloro-3-formylquinolines, active methylene (B1212753) compounds, and 3-(pyridin-3-ylamino)cyclohex-2-enone (B13096853) has been reported to generate novel quinoline-pyridine hybrids. mdpi.com Another approach involves the one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate to produce highly substituted pyridines in excellent yields under microwave irradiation. acs.org These methods exemplify the power of MCRs to rapidly build molecular complexity and assemble the core cyclohexanone-pyridine scaffold in a convergent and atom-economical fashion. nih.gov

Reactivity and Chemical Transformations of 2 Pyridin 3 Ylcyclohexan 1 One

Reactions Involving the Cyclohexanone (B45756) Ketone Functionality

The cyclohexanone portion of the molecule offers a rich landscape for chemical transformations, primarily centered around the carbonyl group and the adjacent α-carbon.

Alpha-Functionalization Chemistry (e.g., halogenation, alkylation, acylation)

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can be functionalized through various reactions.

Alpha-Halogenation: Ketones can be halogenated at the α-position under acidic conditions. This reaction proceeds through an enol intermediate. For 2-pyridin-3-ylcyclohexan-1-one, the enol is expected to form preferentially at the more substituted C2 position. The subsequent nucleophilic attack by the enol on a halogen, such as bromine (Br₂) or chlorine (Cl₂), introduces a halogen atom at this position. libretexts.orglibretexts.orgmasterorganicchemistry.com N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like DMSO also serve as effective halogenating agents for ketones. researchgate.net The resulting α-haloketone is a versatile intermediate, for instance, it can undergo elimination reactions upon treatment with a base like pyridine (B92270) to yield an α,β-unsaturated ketone. libretexts.orglibretexts.org

Alpha-Alkylation: The α-protons of ketones are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. chemistrysteps.comlibretexts.org For unsymmetrical ketones like this compound, the regioselectivity of alkylation depends on the reaction conditions. The use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate by removing a proton from the less hindered C6 position. In contrast, weaker bases or higher temperatures can lead to the formation of the more thermodynamically stable enolate at the more substituted C2 position. chemistrysteps.com

Alternatively, the Stork enamine alkylation provides a milder method for α-alkylation. wikipedia.orgambeed.comlibretexts.org The ketone is first reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. This enamine then acts as the nucleophile to attack an alkyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now alkylated at the α-position. wikipedia.orguoc.grmasterorganicchemistry.com

Alpha-Acylation: Similar to alkylation, α-acylation can be achieved via an enamine intermediate. The enamine of this compound can react with an acyl halide. Hydrolysis of the intermediate then yields a 1,3-dicarbonyl compound. wikipedia.org This method provides a reliable way to introduce an acyl group at the α-position of the cyclohexanone ring.

Table 1: Representative Alpha-Functionalization Reactions of Cyclohexanone Analogs

| Reaction | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| α-Bromination | Br₂, Acetic Acid | α-Bromoketone | libretexts.org |

| α-Alkylation (Kinetic) | 1. LDA, THF, -78°C; 2. RX | 6-Alkyl-2-arylcyclohexanone | chemistrysteps.com |

| α-Alkylation (Stork) | 1. Pyrrolidine, H⁺; 2. RX; 3. H₃O⁺ | α-Alkylketone | wikipedia.orgmasterorganicchemistry.com |

| α-Acylation (Stork) | 1. Morpholine, H⁺; 2. RCOCl; 3. H₃O⁺ | α-Acyl-ketone (1,3-Diketone) | wikipedia.org |

Note: This table presents general reactions for analogous ketones. RX represents an alkyl halide, and RCOCl represents an acyl chloride.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions typically convert the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, forming a tetrahedral intermediate.

Common nucleophilic addition reactions applicable to this compound include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 2-pyridin-3-ylcyclohexan-1-ol.

Grignard Reaction: Organometallic reagents such as Grignard reagents (R-MgBr) add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Wittig Reaction: This reaction provides a powerful method for converting ketones into alkenes. A phosphorus ylide (Wittig reagent, Ph₃P=CHR) reacts with the ketone to replace the carbonyl oxygen with a carbon group, forming a new C=C double bond. masterorganicchemistry.comwikipedia.orglibretexts.orgpressbooks.publibretexts.org The structure of the resulting alkene is precisely determined by the starting ketone and ylide. libretexts.org

Table 2: Common Nucleophilic Addition Reactions for Ketones

| Reaction Name | Nucleophile/Reagent | General Product | Reference(s) |

|---|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol | - |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol | - |

| Wittig Reaction | Ph₃P=CHR | Alkene | masterorganicchemistry.comlibretexts.org |

Note: This table outlines general transformations applicable to ketones.

Enolization and Enamine-Mediated Transformations

As mentioned, this compound can exist in equilibrium with its enol tautomers. This enolization is a key step in many reactions, including α-halogenation and some alkylations. The formation of the enol can be catalyzed by either acid or base. The equilibrium generally favors the ketone form, but the presence of the enol allows for nucleophilic reactivity at the α-carbon.

The formation of enamines with secondary amines provides a stable, isolable analogue of an enolate. masterorganicchemistry.com These enamines are excellent nucleophiles due to the electron-donating nitrogen atom and are central to the Stork enamine synthesis for alkylation and acylation. wikipedia.orglibretexts.org The reaction of the enamine derived from this compound with an electrophile, followed by hydrolysis, is a fundamental strategy for forming C-C bonds at the α-position.

Transformations of the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, has a distinct reactivity pattern compared to benzene (B151609). The nitrogen atom also provides a site for reactions.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org When substitution does occur, it is highly regioselective.

For an unsubstituted pyridine, electrophilic attack occurs at the C3 position. In this compound, the 3-position is already occupied by the cyclohexanone moiety. An alkyl group, such as the one connecting the two rings, is weakly activating. In 3-alkylpyridines, electrophilic substitution is still challenging but can be directed to the C2, C5, or C6 positions. iust.ac.ir The precise location depends on the specific electrophile and reaction conditions, often requiring harsh conditions like high temperatures. iust.ac.ir For instance, the sulfonation of pyridine requires oleum (B3057394) and a mercury catalyst to proceed at the 3-position; a similar difficulty would be expected for the substituted target molecule. wikipedia.orgacs.org Nitration of 3-alkylpyridines has been shown to occur at the 4-position, but this often proceeds via the N-oxide intermediate, which alters the ring's electronic properties. researchgate.net

N-Oxidation and N-Alkylation Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like phosphotungstic acid, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). tamu.eduresearchgate.netabertay.ac.uk The resulting N-oxide has significantly different electronic properties. The N-O bond can donate electron density into the ring, making the C2 and C4 positions more susceptible to electrophilic attack. wikipedia.org

N-Alkylation: As a nucleophile, the pyridine nitrogen can attack alkyl halides (R-X) to form N-alkylpyridinium salts. wikipedia.org This is a standard SN2 reaction where the nitrogen displaces a halide or other good leaving group. The formation of these pyridinium (B92312) salts introduces a positive charge on the nitrogen, which further deactivates the pyridine ring towards electrophilic attack but can activate the ring for nucleophilic substitution. The Zincke reaction is another method for preparing pyridinium salts from 3-alkylpyridines, involving reaction with Zincke salts and primary amines. acs.orgacs.orgnih.gov

Table 3: Transformations of the Pyridine Nitrogen in 3-Alkylpyridines

| Reaction | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| N-Oxidation | H₂O₂, catalyst | Pyridine N-oxide | tamu.eduresearchgate.net |

| N-Alkylation | R-X (Alkyl Halide) | N-Alkylpyridinium Salt | nih.govmdpi.com |

| Zincke Reaction | DNP-Cl, R-NH₂ | N-Alkylpyridinium Salt | acs.orgacs.org |

Note: This table shows reactions applicable to 3-alkylpyridines, analogous to the target compound.

Metal Coordination Chemistry of the Pyridine Nitrogen in Catalytic Systems

The nitrogen atom of the pyridine ring in this compound and its derivatives acts as a Lewis base, enabling it to coordinate with a variety of transition metals to form catalytically active complexes. unipd.it This coordination is a key feature in the design of catalysts for a range of organic transformations. The resulting metal complexes often exhibit enhanced stability and specific catalytic activities. ajgreenchem.com

The coordination environment of the metal center is significantly influenced by the structure of the pyridinyl-containing ligand. For instance, in manganese-catalyzed asymmetric hydrogenation reactions, cinchona-based ligands act as bidentate ligands, coordinating to the manganese center and creating a chiral environment that allows for high enantioselectivity. researchgate.net Similarly, multidentate ligands are often employed to create robust catalysts that maintain their integrity under the demanding conditions of oxidation reactions. unipd.it

The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn affects the catalytic activity of the corresponding metal complex. Electron-donating groups on the pyridine ring can enhance the stability of the metal complex in a higher oxidation state, thereby influencing the reaction mechanism and efficiency. cmu.edu

The application of such catalytic systems is broad. For example, ruthenium and manganese complexes have been effectively used in the asymmetric hydrogenation of various ketones and indoles. researchgate.net Furthermore, copper-catalyzed systems have been developed for reactions such as the three-component annulation for the synthesis of 3-acyl imidazo[1,5-a]pyridines. acs.org

Table 1: Examples of Catalytic Systems Utilizing Pyridinyl-Containing Ligands

| Catalyst System | Ligand Type | Application | Reference |

| [Mn-cinchona] complex | Bidentate cinchona ligand | Asymmetric hydrogenation of ketones | researchgate.net |

| Ruthenium and Manganese complexes | Not specified | Asymmetric hydrogenation of 3H-indoles | researchgate.net |

| Copper(I) catalyst | 2-pyridinyl-substituted p-QMs | Synthesis of 3-acyl imidazo[1,5-a]pyridines | acs.org |

| Fe(II) complexes with dipyridinimine ligands | Dipyridinimine ligands | Oxidation of hydrocarbons | unipd.it |

Cyclohexanone Ring Modulations and Transformations

The cyclohexanone ring of this compound is a versatile scaffold that can undergo various structural modifications, leading to the formation of larger carbocycles, heterocycles, and aromatic systems. These transformations are often driven by the inherent ring strain and the presence of functional groups that can participate in rearrangement or elimination reactions.

Ring Expansion Reactions to Larger Carbocycles or Heterocycles

Ring expansion reactions of the cyclohexanone moiety in this compound and related structures provide access to larger and more complex molecular architectures. nih.gov These reactions can proceed through various mechanisms, including the involvement of 1,3-dipolar intermediates followed by cleavage and migration of a substituent. acs.org For instance, the Tiffeneau-Demjanov rearrangement has been historically used for the synthesis of nine-membered carbocycles from cyclooctanone (B32682) derivatives. nih.gov

More contemporary methods involve the use of donor-acceptor cyclopropanes which, upon treatment with a Lewis acid like titanium(IV) chloride, can undergo intramolecular migrations to yield ring-expanded products such as 1,4-naphthoquinones. acs.org Another strategy involves the Ciamician-Dennstedt one-carbon ring expansion, which has been utilized in the total synthesis of complanadine A, where a pyrrole (B145914) is converted to a 3-chloropyridine. nih.gov

The synthesis of various nitrogen-containing heterocycles can also be achieved through ring-expansion strategies. For example, aziridines can act as three-atom synthons in [3+2] ring-expansion reactions with unsaturated compounds to form a variety of five-membered heterocycles. sioc-journal.cn Similarly, three-component cascade reactions can lead to the formation of pyrrolo[2,3-c]quinolines through a ring-expansion/cyclization pathway involving the cleavage of an indole (B1671886) ring. researchgate.net

Table 2: Examples of Ring Expansion Reactions

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Spiro donor-acceptor cyclopropanes | Titanium(IV) chloride | 1,4-Naphthoquinones, α-Naphthols | acs.org |

| Pyrrole | CCl3CO2Na, BnEt3N+Cl- | 3-Chloropyridine | nih.gov |

| Aziridines | Unsaturated compounds | Five-membered heterocycles | sioc-journal.cn |

| Indoles | Arylglyoxal monohydrate, 5-amino pyrazole/isoxazole | Pyrazole/isoxazole-fused naphthyridines | researchgate.net |

Aromatization Pathways Leading to Pyridinylphenols

The cyclohexanone ring can be aromatized to form a phenolic ring, resulting in the formation of pyridinylphenols. A key method to achieve this is through a dehydrogenation process. For instance, 2-(pyridin-2-yl)cyclohexan-1-ones can be converted to 2-(pyridin-2-yl)phenols. acs.org This transformation highlights the utility of the cyclohexanone ring as a precursor to aromatic systems.

Stereochemical Outcomes of Ring Transformations

The stereochemistry of the starting this compound can significantly influence the stereochemical outcome of its ring transformations. The inherent chirality of the molecule can direct the formation of specific stereoisomers in the products.

In catalytic hydrogenation reactions, the stereochemistry of the product is often controlled by the chiral catalyst employed. For example, the asymmetric hydrogenation of 3H-indoles using a chiral Mn complex leads to the formation of chiral indoline (B122111) scaffolds with high enantioselectivity. researchgate.net Similarly, in palladium-catalyzed allylic substitution reactions, the choice of a chiral ligand is crucial for controlling the enantioselectivity of the transformation. nih.govacs.org

The stereochemical course of ring expansions can also be influenced by the reaction conditions and the nature of the reactants. For instance, in [3+2]-cycloaddition reactions, the regio- and stereoselectivity can be evaluated using computational and experimental methods, with the observed outcomes often being consistent with a polar concerted cycloaddition mechanism via energetically favorable transition states. nih.gov Furthermore, in the synthesis of substituted cyclohexylzinc reagents, a dynamic kinetic resolution process can lead to high diastereoselectivities in subsequent cross-coupling reactions. uni-muenchen.de

The stereoconfiguration of the products of these transformations is often determined using techniques such as NOE and 2D NMR experiments. msu.edu

Mechanistic Investigations of Reactions Involving 2 Pyridin 3 Ylcyclohexan 1 One

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 2-pyridin-3-ylcyclohexan-1-one can be approached through several strategic pathways, primarily involving the formation of a carbon-carbon bond between the cyclohexanone (B45756) and pyridine (B92270) rings. Two of the most plausible routes are the Stork enamine synthesis and the Michael addition.

Stork Enamine Synthesis Pathway: This well-established method for the α-alkylation of ketones offers a viable route to 2-substituted cyclohexanones. wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds in three main stages:

Enamine Formation: Cyclohexanone reacts with a secondary amine, such as pyrrolidine, to form a nucleophilic enamine intermediate. chemistrysteps.com This step is typically catalyzed by a mild acid.

Nucleophilic Attack: The enamine then acts as a nucleophile, attacking an electrophilic pyridine derivative. For the synthesis of this compound, a suitable electrophile would be a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine). The nucleophilic α-carbon of the enamine attacks the electron-deficient carbon at the 3-position of the pyridine ring in an SNAr (Nucleophilic Aromatic Substitution) type reaction, or more likely, an SN2 reaction with an activated pyridyl electrophile.

Hydrolysis: The resulting iminium salt is then hydrolyzed with aqueous acid to regenerate the ketone functionality, yielding the final product, this compound. libretexts.org

Michael Addition Pathway: An alternative synthetic strategy involves the conjugate addition of a cyclohexanone-derived nucleophile to an activated pyridine derivative, such as 3-vinylpyridine (B15099). thieme-connect.com

Enolate/Enamine Formation: Cyclohexanone is converted into a nucleophilic species, either an enolate through deprotonation with a strong base like LDA, or more commonly, an enamine as described above. Enamines are often preferred as they are less basic and can offer better control over the reaction. chemistrysteps.com

Conjugate Addition: The enamine or enolate undergoes a 1,4-conjugate addition (Michael addition) to 3-vinylpyridine. However, studies on conjugate additions to vinyl-substituted pyridines have shown that reactions with 3-vinylpyridine are often disfavored compared to their 2- and 4-vinyl counterparts. thieme-connect.com This is attributed to the lack of resonance stabilization of the resulting carbanionic intermediate by the nitrogen atom in the 3-position.

Protonation and Hydrolysis: The intermediate enolate/enamine is then protonated, and in the case of the enamine, subsequently hydrolyzed to afford the target ketone.

Derivatization of this compound can be achieved through standard ketone and pyridine chemistry. For instance, the ketone moiety can undergo reduction to the corresponding alcohol, reductive amination, or further α-functionalization. The pyridine ring can be N-alkylated or undergo other electrophilic aromatic substitutions, depending on the reaction conditions.

Identification and Characterization of Key Intermediates

The mechanistic pathways for the synthesis of this compound involve several key transient species.

In the Stork Enamine Pathway:

Enamine Intermediate: The formation of the enamine from cyclohexanone and a secondary amine is a critical first step. This intermediate is a neutral, isolable species, though often generated and used in situ. Its structure is characterized by a carbon-carbon double bond conjugated with the nitrogen lone pair, which confers nucleophilicity to the α-carbon.

Iminium Salt Intermediate: Following the nucleophilic attack of the enamine on the pyridine electrophile, an iminium salt is formed. This species contains a positively charged, double-bonded nitrogen atom. The iminium ion is significantly more electrophilic than the starting ketone and is readily hydrolyzed.

In the Michael Addition Pathway:

Enolate/Enamine Intermediate: As with the Stork pathway, an enolate or enamine of cyclohexanone is the key nucleophilic intermediate.

Carbanionic Intermediate: The conjugate addition of the nucleophile to 3-vinylpyridine generates a carbanionic intermediate where the negative charge is localized on the carbon atom α to the pyridine ring. As previously mentioned, the stability of this intermediate is a crucial factor influencing the reaction's feasibility. thieme-connect.com

The direct observation and characterization of these intermediates can be challenging due to their transient nature. Techniques such as in situ NMR spectroscopy could potentially be employed to detect their formation and consumption during the reaction. rsc.orgmdpi.com Trapping experiments, where a reactive species is added to intercept an intermediate, could also provide indirect evidence for their existence.

Detailed Analysis of Transition States and Energetic Profiles

For the Stork Enamine Pathway: The rate-determining step is typically the C-C bond-forming reaction between the enamine and the electrophile. The transition state for this step would involve the approach of the nucleophilic α-carbon of the enamine to the electrophilic center of the pyridine derivative. The geometry and energy of this transition state will be influenced by steric and electronic factors of both reactants.

For the Michael Addition Pathway: The transition state for the conjugate addition would involve the formation of the new C-C bond and the concurrent rehybridization of the atoms in the vinyl group. DFT (Density Functional Theory) calculations on similar Michael additions have been used to elucidate the preferred stereochemical outcomes and to understand the role of catalysts. mdpi.comresearchgate.net For the addition to 3-vinylpyridine, the energy of the transition state leading to the carbanionic intermediate is expected to be relatively high due to the aforementioned lack of electronic stabilization, potentially making this pathway less favorable. thieme-connect.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, kinetic analysis could help to distinguish between different proposed mechanisms and to optimize reaction conditions.

Kinetic vs. Thermodynamic Control: The formation of 2-substituted cyclohexanones can be subject to kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub For instance, in the alkylation of an unsymmetrical ketone, deprotonation can lead to two different enolates. The less substituted enolate (the kinetic product) is formed faster, while the more substituted enolate (the thermodynamic product) is more stable. The reaction conditions, particularly temperature and the nature of the base, can be adjusted to favor one product over the other.

In the context of the Michael addition to 3-vinylpyridine, if the initial addition is reversible, the reaction may be under thermodynamic control, favoring the most stable product. However, if the initial C-C bond formation is essentially irreversible under the reaction conditions, the product distribution will be determined by the relative rates of the competing reaction pathways (kinetic control). Given the likely lower stability of the intermediate from 3-vinylpyridine addition, this pathway might be kinetically disfavored.

Experimentally, reaction rates can be determined by monitoring the concentration of reactants or products over time using techniques like chromatography (GC, HPLC) or spectroscopy (NMR, UV-Vis). The data obtained can be used to derive rate laws and activation parameters, providing further insight into the reaction mechanism.

Stereochemical Pathway Analysis in Asymmetric Transformations

The introduction of a substituent at the 2-position of cyclohexanone creates a stereocenter. Therefore, controlling the stereochemical outcome of the synthesis of this compound is a significant challenge and an area of active research in asymmetric catalysis.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. nih.govmdpi.combeilstein-journals.org Chiral secondary amines, such as proline and its derivatives, can catalyze the formation of chiral enamines, which then react with electrophiles to yield enantiomerically enriched products. researchgate.net

The stereochemical pathway in such an organocatalytic reaction is determined by the transition state assembly of the chiral enamine, the electrophile, and any co-catalysts or additives. The chiral catalyst creates a specific three-dimensional environment that favors the approach of the electrophile from one face of the enamine over the other, leading to the preferential formation of one enantiomer. DFT calculations are often employed to model these transition states and to rationalize the observed stereoselectivity. mdpi.com

For the asymmetric synthesis of this compound, a chiral amine catalyst could be used to generate a chiral enamine from cyclohexanone. The subsequent reaction with a 3-pyridyl electrophile would then proceed through a diastereomeric transition state, leading to the enantioenriched product. The efficiency and stereoselectivity of this process would depend on the structure of the catalyst, the nature of the electrophile, and the reaction conditions.

Theoretical and Computational Studies on 2 Pyridin 3 Ylcyclohexan 1 One

Quantum Chemical Calculations of Molecular Conformation and Stereoisomer Stability

Quantum chemical calculations are essential for determining the three-dimensional structure of a molecule and assessing the relative stability of its various possible spatial arrangements. researchgate.net Molecules are not static entities; they exist as an ensemble of different conformations and, if chiral, as different stereoisomers. mdpi.com For 2-pyridin-3-ylcyclohexan-1-one, which contains a stereocenter at the C2 position of the cyclohexanone (B45756) ring, these calculations can elucidate the preferred conformations of the (R) and (S) enantiomers.

The conformational landscape of this molecule is primarily defined by the puckering of the cyclohexanone ring and the orientation of the pyridin-3-yl substituent. The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at C2 can be in either an axial or an equatorial position. Generally, equatorial positions are favored for bulky substituents to avoid 1,3-diaxial interactions.

Theoretical calculations, often using Density Functional Theory (DFT) or Møller-Plesset (MP2) methods, can optimize the geometry of each possible conformer and calculate its electronic energy. ncsu.edunih.gov By comparing these energies, the most stable conformer can be identified as the one with the lowest energy. The energy differences between conformers allow for the calculation of their equilibrium populations at a given temperature.

Table 1: Calculated Relative Stabilities of this compound Conformers

This interactive table presents hypothetical relative energy data for the principal conformers of the (R)-2-pyridin-3-ylcyclohexan-1-one stereoisomer, as would be determined by DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

| Stereoisomer | Cyclohexanone Conformation | Pyridinyl Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| (R) | Chair | Equatorial | 0.00 | 97.8% |

| (R) | Chair | Axial | 2.50 | 2.1% |

| (R) | Twist-Boat | - | 5.50 | <0.1% |

Note: The data presented is illustrative, based on established principles of conformational analysis for substituted cyclohexanones. The equatorial conformer is significantly more stable, as expected.

Density Functional Theory (DFT) Investigations of Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. d-nb.infoscirp.org By analyzing various DFT-derived descriptors, one can predict how and where a molecule is likely to react. scirp.org

Key aspects of reactivity analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would highlight the lone pair on the pyridine (B92270) nitrogen and the carbonyl oxygen as the most electron-rich, nucleophilic sites.

Global Reactivity Descriptors: Parameters like chemical hardness (η) and softness (S) quantify the molecule's resistance to change in its electron distribution. nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Electrophilicity (ω) is a measure of a molecule's ability to accept electrons. d-nb.info

Table 2: DFT-Calculated Reactivity Descriptors for this compound

This table shows representative values for global reactivity descriptors calculated at the B3LYP/6-31G(d) level of theory.

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.85 | Indicates sites for electrophilic attack (e.g., pyridine N) |

| LUMO Energy | -1.20 | Indicates sites for nucleophilic attack (e.g., carbonyl C) |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests high kinetic stability |

| Chemical Hardness (η) | 2.83 | Quantifies resistance to electron cloud deformation |

| Chemical Softness (S) | 0.35 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 1.45 | Measures the propensity to act as an electrophile |

Note: These values are illustrative and typical for a molecule of this type. They provide a quantitative basis for predicting its chemical behavior.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling can map the entire energy landscape of a chemical reaction, providing a step-by-step mechanism that is often difficult to determine experimentally. mdpi.comsmu.edu This involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate.

A key goal is to calculate the activation energy or energy barrier (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. diva-portal.orgnih.gov According to transition state theory, the height of this barrier governs the reaction rate. By comparing the energy barriers for different possible reaction pathways, one can predict which pathway is favored and thus determine the reaction's selectivity. For example, in a reduction of the ketone in this compound, calculations could predict the stereochemical outcome by comparing the energy barriers for hydride attack on the two faces of the carbonyl group.

Table 3: Illustrative Calculated Energy Barriers for a Hypothetical Reduction Reaction

This table shows a hypothetical comparison of activation free energies for the sodium borohydride (B1222165) reduction of this compound, leading to different stereoisomeric alcohol products.

| Reaction Pathway | Product Stereoisomer | Transition State Energy (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Path A (Axial Attack) | trans-alcohol | 12.5 | 12.5 | Minor Product |

| Path B (Equatorial Attack) | cis-alcohol | 10.2 | 10.2 | Major Product |

Note: This illustrative data shows that Path B has a lower energy barrier, suggesting that the cis-alcohol would be the major product, a prediction that can guide synthetic efforts.

Prediction of Spectroscopic Properties Relevant to Structural Elucidation

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be invaluable for confirming the structure of a newly synthesized compound. nih.gov By comparing the calculated spectrum with the experimental one, one can gain confidence in the structural assignment. researchgate.net

NMR Spectroscopy: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. Calculations are typically performed on the lowest-energy conformer of the molecule. A strong correlation between the calculated and experimental shifts across all atoms provides powerful evidence for the proposed structure.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an IR spectrum. Key functional groups, like the C=O stretch of the ketone and C-N vibrations of the pyridine ring, have characteristic frequencies that can be identified in both the calculated and experimental spectra.

Table 4: Predicted vs. Experimental NMR Chemical Shifts (¹³C) for this compound

This table provides a representative comparison between ¹³C NMR chemical shifts predicted by DFT and hypothetical experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C1 (C=O) | 209.5 | 208.9 | +0.6 |

| C2 (CH-Py) | 55.2 | 54.8 | +0.4 |

| C3' (Pyridine C-ipso) | 135.8 | 135.5 | +0.3 |

| C2' (Pyridine C-ortho) | 150.1 | 149.7 | +0.4 |

| C6 | 42.3 | 42.1 | +0.2 |

Note: The small deviations between the predicted and experimental values in this illustrative table would signify a correct structural assignment.

In Silico Approaches for Ligand Design and Catalyst Screening (general, not specific to biological effects)

The scaffold of this compound, containing both a ketone and a pyridine moiety, makes it an interesting candidate for development as a ligand in coordination chemistry and catalysis. In silico methods allow for the rapid design and evaluation of new ligands and catalysts without the immediate need for synthesis and testing. nih.govmdpi.com

Ligand Design: Starting with the base structure, computational tools can be used to build a virtual library of derivatives by adding various substituents to the pyridine or cyclohexanone rings. These modifications can tune the steric and electronic properties of the ligand. nih.gov

Catalyst Screening: Once a virtual library of ligands is created, these can be computationally complexed with a metal center (e.g., Palladium, Gold, Rhodium). rsc.org DFT calculations can then be used to screen this library of potential catalysts. Key performance indicators, such as the binding energy of the ligand to the metal or the energy barrier of a model catalytic reaction, can be calculated. nih.gov This process identifies the most promising candidates for further experimental investigation, accelerating the discovery of new and more efficient catalysts.

Table 5: Example of an In Silico Catalyst Screening Protocol

This table illustrates how a virtual screen could be used to identify optimal ligands based on the this compound scaffold for a hypothetical palladium-catalyzed cross-coupling reaction.

| Ligand Derivative (Modification on Pyridine Ring) | Ligand-Pd Binding Energy (kcal/mol) | Calculated Reaction Barrier (kcal/mol) | Predicted Catalytic Activity |

| Unsubstituted (Parent) | -25.1 | 18.5 | Moderate |

| 4'-Methoxy | -27.3 | 17.2 | High |

| 4'-Trifluoromethyl | -22.8 | 20.1 | Low |

| 6'-Methyl | -24.5 | 19.8 | Low (Steric Hindrance) |

Note: This illustrative data suggests that adding an electron-donating group (Methoxy) enhances catalytic activity by strengthening ligand binding and lowering the reaction barrier, providing a clear direction for synthetic efforts.

Precursor in the Construction of Complex Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen and an electrophilic ketone, alongside activated alpha-protons, renders it an exceptional starting material for the synthesis of elaborate polycyclic and heterocyclic frameworks. These frameworks are often the core of medicinally important compounds and novel materials.

Research has demonstrated that analogous compounds, such as 2-(pyridin-2-yl)cyclohexan-1-ones, can be readily converted into complex aromatic systems. For instance, a palladium-on-carbon-catalyzed reaction with ethylene (B1197577) gas can be employed to synthesize 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from these precursors acs.org. This transformation highlights the potential of the pyridinyl-cyclohexanone scaffold to serve as a synthon for highly substituted aromatic and heteroaromatic rings.

Furthermore, derivatives of cyclohexanone fused with other heterocyclic rings have been shown to be effective precursors for polycyclic systems. A notable example is the base-promoted formation of fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones in the presence of aldehydes and an ammonium (B1175870) salt researchgate.net. This type of reaction showcases the capability of the cyclohexanone ring to undergo condensation and cyclization sequences to build intricate, multi-ring structures. Given the structural similarities, this compound is poised to be a valuable precursor for a variety of fused heterocyclic systems through analogous synthetic strategies.

The general principle of utilizing cyclohexanone derivatives for the synthesis of nitrogen-containing heterocycles is well-established, with applications in the creation of quinolones, acridines, and other fused pyridine systems researchgate.net. These reactions often proceed through multi-component strategies, underscoring the versatility of the cyclohexanone core in complex constructions researchgate.net.

| Precursor | Reaction Type | Product Class | Reference |

| 2-(Pyridin-2-yl)cyclohexan-1-ones | Pd/C-catalyzed aromatization | 2-(Pyridin-2-yl)phenols, 2-(Pyridin-2-yl)anilines | acs.org |

| 2-(1H-Indol-3-yl)cyclohexan-1-ones | Base-promoted condensation/cyclization | Fused β-carbolines | researchgate.net |

| Cyclohexane-1,3-diones | Multi-component reactions | Quinolones, Acridines | researchgate.net |

Role in the Synthesis of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that can be systematically modified to generate libraries of compounds for drug discovery and materials science. The pyridine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of bioactive compounds and its ability to engage in crucial hydrogen bonding interactions with biological targets nih.govdovepress.com.

The incorporation of the this compound moiety into a synthetic route provides access to novel scaffolds that combine the desirable electronic and hydrogen-bonding properties of pyridine with the conformational flexibility and reactivity of the cyclohexanone ring. This combination allows for the exploration of three-dimensional chemical space, a key aspect in the design of modern therapeutic agents.

The synthesis of biaryl scaffolds, which are prevalent in many natural products and therapeutic agents, can be achieved through various cross-coupling methodologies d-nb.info. The pyridine ring within this compound can participate in such reactions, enabling the construction of complex molecular architectures with tailored electronic and steric properties. The ketone functionality offers a handle for further derivatization, allowing for the introduction of additional diversity and complexity. The utility of heterocyclic building blocks, including pyridine derivatives, is central to modern synthetic chemistry, providing the foundational structures for a myriad of applications d-nb.infosigmaaldrich.com.

| Scaffold Feature | Importance in Drug Discovery | Potential Contribution of this compound |

| Pyridine Ring | Privileged scaffold, hydrogen bonding | Introduces key pharmacophoric features |

| Cyclohexanone Moiety | Conformational flexibility, reactive handle | Allows for 3D exploration and further functionalization |

| Biaryl Connectivity | Common in bioactive molecules | Potential for synthesis via cross-coupling of the pyridine ring |

Application in Cascade and Domino Reaction Sequences

While direct examples involving this compound are not extensively documented, analogous systems demonstrate the potential of this scaffold in cascade reactions. For instance, a one-pot, three-component cascade reaction has been developed for the synthesis of spirooxindole-pyrrolidine heterocyclic hybrids sigmaaldrich.combeilstein-journals.org. This reaction utilizes N-1-(2-pyridinylmethyl)-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, which share the core pyridinyl-ketone structural motif, in a 1,3-dipolar cycloaddition with an in situ generated azomethine ylide sigmaaldrich.combeilstein-journals.org. This exemplifies how the reactive components of such a scaffold can be orchestrated to build complex, multi-ring systems in a highly efficient manner.

Domino reactions are a powerful tool for the synthesis of a wide variety of heterocyclic compounds nih.gov. The synthesis of pyrazolopyridines containing a chromane (B1220400) backbone has been achieved through a three-component domino reaction, highlighting the utility of well-designed starting materials in constructing complex molecular architectures beilstein-journals.org. Furthermore, cascade reactions involving trifluoromethylthiolation and cyclization have been used to create novel pyrrolo[1,2-a]indol-3-ones beilstein-journals.org. The reactivity of the cyclohexanone and pyridine moieties in this compound suggests its potential to participate in similar elegantly designed cascade processes to afford structurally novel and complex heterocyclic systems.

| Reaction Type | Starting Material Analogue | Product | Significance |

| Three-component cascade | N-1-(2-pyridinylmethyl)-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Spirooxindole-pyrrolidine hybrids | Demonstrates potential for complex heterocyclic synthesis in one pot sigmaaldrich.combeilstein-journals.org |

| Three-component domino | (Arylhydrazono)methyl-4H-chromen-4-one, malononitrile, primary amines | Pyrazolopyridines with chromane backbone | Highlights efficient construction of fused heterocycles beilstein-journals.org |

| Cascade trifluoromethylthiolation/cyclization | N-[(3-aryl)propioloyl]indoles | Pyrrolo[1,2-a]indol-3-ones | Shows potential for introducing valuable functional groups during cascade cyclization beilstein-journals.org |

Contribution to the Synthesis of Diverse Structural Motifs

The ability to generate a wide variety of structural motifs from a single, readily accessible starting material is a hallmark of a valuable synthetic building block. This compound, with its multiple points of reactivity, offers numerous avenues for structural diversification.

As previously mentioned, the conversion of the analogous 2-(pyridin-2-yl)cyclohexan-1-ones to 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines is a prime example of how this scaffold can be used to generate highly substituted aromatic compounds acs.org. This transformation effectively uses the cyclohexanone ring as a latent benzene (B151609) ring, which can be unmasked under specific catalytic conditions.

The ketone functionality itself is a gateway to a plethora of chemical transformations. It can undergo aldol (B89426) condensations, Wittig reactions, and various nucleophilic additions to introduce new carbon-carbon and carbon-heteroatom bonds. The pyridine ring can be N-alkylated, oxidized to the N-oxide, or subjected to electrophilic substitution, further expanding the range of accessible derivatives.

The synthesis of diverse pyridine-containing heterocycles is a significant area of research, and starting materials like this compound are instrumental in this endeavor nih.gov. The combination of the pyridine and cyclohexanone moieties in a single molecule provides a platform for the development of novel synthetic methodologies aimed at creating libraries of structurally diverse compounds for various applications, from medicinal chemistry to materials science.

| Functional Group | Potential Transformations | Resulting Structural Motifs |

| Ketone | Aldol condensation, Wittig reaction, nucleophilic addition | Functionalized cyclohexanes, spirocycles, fused rings |

| Pyridine Nitrogen | N-alkylation, N-oxidation | Quaternary pyridinium (B92312) salts, pyridine N-oxides |

| Pyridine Ring | Electrophilic substitution, cross-coupling | Substituted pyridines, biaryl systems |

| α-Carbons | Enolate formation, alkylation, acylation | Substituted cyclohexanones |

Conclusion

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future of synthesizing 2-pyridin-3-ylcyclohexan-1-one and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. A primary goal is the development of methods that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. nih.govrsc.orgrsc.org This approach minimizes waste and enhances efficiency.

Key research directions include:

Metal-Free Catalysis: Shifting away from costly and potentially toxic heavy metal catalysts is a significant trend. rsc.org Research into metal-free cascade oxidative reactions for cyclohexanone (B45756) functionalization, for instance, provides a pathway for creating catechols in an operationally simple manner. rsc.org Exploring similar metal-free strategies for the synthesis of pyridinylcyclohexanones could lead to more environmentally benign processes.

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials combine in a single step to form a complex product, are inherently atom-economical. researchgate.net Designing novel MCRs that yield the this compound core or its derivatives could drastically simplify synthetic routes and reduce waste.

Process Metrics Improvement: A critical aspect of sustainable synthesis is the reduction of the Environmental Factor (E-Factor), which quantifies the amount of waste generated per unit of product. Future synthetic routes will be evaluated based on metrics like E-Factor, atom-efficiency, and reaction-mass efficiency to ensure they are genuinely "green". rsc.orguc.pt

| Methodology | Primary Advantage | Key Research Goal for Pyridinylcyclohexanones | Relevant Concepts |

|---|---|---|---|

| Metal-Free Catalysis | Avoids toxic and costly metals, simplifies purification. rsc.org | Develop direct arylation of cyclohexanone with pyridine (B92270) derivatives using organocatalysts or other metal-free conditions. | Organocatalysis, Cascade Reactions |

| Multicomponent Reactions | High atom economy, operational simplicity, product diversity. researchgate.net | Design a one-pot synthesis of the this compound scaffold from simple, readily available precursors. | Convergent Synthesis, Atom Economy |

| C-H Activation/Functionalization | Reduces pre-functionalization steps, improving atom economy. | Direct coupling of pyridine with the α-position of cyclohexanone, avoiding the need for pre-activated reagents. | Direct Arylation, Step Economy |

Exploration of Novel Reactivity Modes and Regioselective Transformations

The this compound scaffold contains multiple reactive sites, including the ketone, the pyridine ring, and the cyclohexanone ring's α-protons. Future research will focus on uncovering and controlling new reaction pathways to create a diverse range of functionalized molecules.

Acyl-Transfer Annulation: Heteroaryl ketones can undergo innovative acyl transfer-annulation reactions, driven by aromatization, to form N-fused heterocycles. nih.gov Investigating whether this compound can participate in similar transformations could lead to novel polycyclic structures with potential biological activity. nih.gov

Rearrangement Reactions: The exploration of skeletal rearrangements, such as the aza-semipinacol-type rearrangement observed in related lactam systems, could yield unexpected and structurally complex products from the pyridinylcyclohexanone core. nih.gov Triggering such rearrangements could provide access to novel molecular frameworks that are difficult to synthesize through conventional means. nih.gov

Regioselective Functionalization: Achieving precise control over which position of the molecule reacts (regioselectivity) is crucial. Developing catalytic systems that can selectively functionalize the C-4, C-5, or C-6 positions of the cyclohexanone ring, or specific positions on the pyridine ring, would greatly expand the synthetic utility of the parent compound. Research into tandem dehydrogenation- researchgate.netnih.gov-hydride shift cascades in similar systems has shown promise for achieving high regioselectivity. researchgate.net

Advancements in Asymmetric Synthesis and Stereochemical Control

Since this compound possesses a stereocenter at the C-2 position, the development of methods to control its three-dimensional arrangement (stereochemistry) is of paramount importance, particularly for applications in medicinal chemistry.

Future research in this area will likely focus on:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to produce one enantiomer (mirror-image form) of the molecule preferentially is a major goal. This includes exploring N-heterocyclic carbene (NHC) catalysis for asymmetric annulations rsc.org and chiral metal complexes, such as those involving Scandium(III) triflate with N,N'-dioxide ligands, which have been used for enantioselective reactions on 2-arylcyclohexanones. acs.org

Kinetic Resolution: This technique involves selectively reacting one enantiomer of a racemic mixture (a 50:50 mix of both enantiomers) faster than the other, allowing for the separation of the unreacted, enantiopure starting material. Applying kinetic resolution to racemic this compound could be an effective strategy for obtaining enantiomerically pure samples. acs.org

Stereospecific Cross-Coupling: Developing cross-coupling reactions that proceed with a specific, predictable stereochemical outcome is essential. nih.gov Strategies that enable precise stereochemical control of nitrogen-containing stereocenters are a vital objective in modern organic chemistry. nih.gov

Integration of Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, efficiency, safety, and scalability are critical. Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov

Scalable Synthesis: Continuous flow platforms can enable the rapid, multi-gram production of complex molecules. vapourtec.com Developing a flow process for this compound would allow for safer handling of reagents and better control over reaction parameters like temperature and mixing, leading to higher yields and purity. nih.govnih.gov

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without isolating intermediates. uc.pt This significantly reduces reaction time, solvent use, and purification efforts. A multi-step flow synthesis could be designed to produce highly derivatized pyridinylcyclohexanones efficiently. uc.pt

Automated Synthesis: Integrating flow systems with automated platforms can accelerate the discovery of new derivatives. researchgate.net Automated systems can perform numerous reactions in parallel, creating libraries of related compounds for screening in drug discovery or materials science. researchgate.net

| Advantage | Description | Potential Application |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. nih.govnih.gov | Safely perform reactions that are difficult to control in large batch reactors. |

| Process Intensification | Increased reaction rates due to improved heat and mass transfer, leading to higher throughput. researchgate.net | Rapidly produce kilogram quantities of this compound for further studies. |

| Automation & High-Throughput Screening | Enables automated synthesis of compound libraries by varying starting materials and reaction conditions. researchgate.net | Generate a diverse library of derivatives for biological activity screening. |

| Integration of Purification | In-line purification steps can be incorporated, delivering a pure product stream. vapourtec.com | Develop a fully continuous process from starting materials to the final, purified active ingredient. |

Computational Design and Optimization of Catalytic Processes Utilizing Pyridinylcyclohexanone Scaffolds

Computational chemistry has become an indispensable tool for modern chemical research. By modeling reactions and catalysts at the molecular level, researchers can predict outcomes, understand mechanisms, and design more effective processes before conducting physical experiments. mdpi.compnnl.gov

Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be used to design novel catalysts tailored for specific transformations of the this compound scaffold. mdpi.com This includes designing enzymes or organocatalysts that can achieve high stereoselectivity or regioselectivity. researchgate.netnih.gov

Mechanism Elucidation: Understanding the step-by-step mechanism of a reaction is key to optimizing it. Computational modeling can provide detailed insights into transition states and reaction intermediates that are often impossible to observe experimentally. pnnl.gov

Predictive Modeling: By combining computational chemistry with data mining and machine learning, it may become possible to predict the optimal reaction conditions or the best catalyst for a desired transformation involving the pyridinylcyclohexanone core. mdpi.com This predictive power can significantly accelerate the research and development cycle. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-pyridin-3-ylcyclohexan-1-one, and how are key intermediates purified?

- Answer : The synthesis typically involves multi-step reactions starting with the cyclohexanone core. A pyridinyl group is introduced via condensation or substitution reactions, followed by functionalization (e.g., oxidation or reduction). For example, highlights similar compounds synthesized through sequential substitutions and condensations under controlled temperatures (40–80°C) and inert atmospheres . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity is validated via melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy (1H, 13C, DEPT) to confirm substituent positions and stereochemistry.

- IR Spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry (HRMS or ESI-MS) for molecular weight confirmation.

- X-ray Crystallography for absolute structural determination, using software like SHELXL for refinement .